molecular formula C14H14N4S B4496966 2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4496966
M. Wt: 270.35 g/mol
InChI Key: GDQSQYUZAMEFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of an ethylsulfanyl group at the 2-position and a 4-methylphenyl group at the 7-position of the triazolopyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkylaminopyrimidines with phosgene to form 2-(N-alkyl-N-chlorocarbonylamino)pyrimidines, which then react with azidotrimethylsilane to yield the desired triazolopyrimidine . Another approach includes the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl and 4-methylphenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

2-ethylsulfanyl-7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-3-19-14-16-13-15-9-8-12(18(13)17-14)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQSQYUZAMEFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
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2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
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2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
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2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
2-(ETHYLSULFANYL)-7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

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